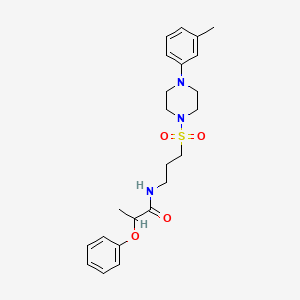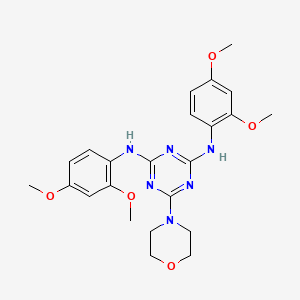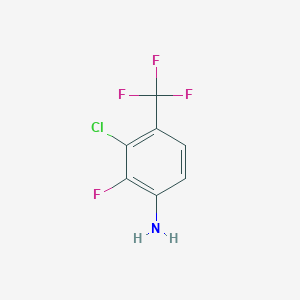![molecular formula C16H12ClF3N2OS B2840964 2-(benzylamino)-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-thioxoacetamide CAS No. 329078-63-9](/img/structure/B2840964.png)
2-(benzylamino)-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-thioxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a thioxoacetamide derivative with benzylamino and chloro-trifluoromethylphenyl substituents. Thioxoacetamides are a class of organic compounds characterized by a thioxo group (-C(=S)-) and an amide group (-C(=O)NH2). They are known for their diverse biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The compound contains several functional groups, including an amide, a thioxo group, a benzyl group, and a chloro-trifluoromethylphenyl group . These groups can significantly influence the compound’s physical and chemical properties.Chemical Reactions Analysis
The compound, like other thioxoacetamides, might undergo various chemical reactions. For instance, the thioxo group could potentially be reduced to a thiol group, or the amide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and thioxo groups could enhance its solubility in polar solvents .Scientific Research Applications
Synthetic Routes and Chemical Properties
- Fused Thiazolo[3,2-a]pyrimidinones Synthesis : A study by Janardhan et al. (2014) demonstrates the utility of N-aryl-2-chloroacetamides as electrophilic building blocks for synthesizing ring-annulated thiazolo[3,2-a]pyrimidinone products, confirming the versatility of such compounds in heterocyclic synthesis (Janardhan et al., 2014).
- Photoinduced Intramolecular Charge Transfer : Yang et al. (2004) explored the substituent-dependent photochemical behavior of trans-4-(N-arylamino)stilbenes, highlighting the formation of twisted intramolecular charge transfer (TICT) states in certain derivatives, revealing potential applications in photochemical switches and sensors (Yang et al., 2004).
Biological Activities
- Antifungal and Plant Growth Regulating Activities : Research by Li Fa-qian et al. (2005) on novel triazole compounds containing the thioamide group indicates their antifungal properties and potential as plant growth regulators, underscoring the biological relevance of such derivatives (Li Fa-qian et al., 2005).
- Anticancer Activities : Tay et al. (2012) synthesized N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives, revealing that some compounds exhibit notable anticancer activity, suggesting their potential in cancer therapy (Tay et al., 2012).
Mechanism of Action
The mechanism of action of this compound is not clear without specific context. Thioxoacetamides are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . The specific mechanism of action would depend on the target molecule or pathway in the biological system.
Future Directions
properties
IUPAC Name |
2-(benzylamino)-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2OS/c17-13-7-6-11(8-12(13)16(18,19)20)22-14(23)15(24)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPKBXXOKLQXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2840881.png)
![[(4-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B2840884.png)


![6-Azaspiro[3.4]octane-6-carbonyl chloride](/img/structure/B2840888.png)



![[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride](/img/structure/B2840892.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2840894.png)
![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840895.png)


![Methyl 2-[(2,4-dichlorophenyl)formamido]-3-hydroxybutanoate](/img/structure/B2840903.png)